2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrate
Description
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)propanoic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.H2O/c1-5-4-6(2)10(9-5)7(3)8(11)12;/h4,7H,1-3H3,(H,11,12);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRERMJSZWYNIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)O)C.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrate typically involves the reaction of 3,5-dimethylpyrazole with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols .
Scientific Research Applications
Chemistry
Building Block for Synthesis:
2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrate serves as a versatile building block for synthesizing more complex molecules. It is utilized in various synthetic pathways and can act as a ligand in coordination chemistry.
Reactivity:
The compound can undergo several types of chemical reactions:
- Oxidation: Can form pyrazole derivatives with different functional groups.
- Reduction: Converts to reduced forms that may alter biological activity.
- Substitution: Participates in substitution reactions, allowing for the introduction of new functional groups.
Biology
Biological Activity:
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties: Potential effectiveness against various pathogens.
- Anticancer Properties: Investigated for its ability to inhibit cancer cell proliferation.
Mechanism of Action:
The compound may interact with cholinesterase enzymes, impacting the cholinergic system involved in many physiological functions such as muscle movement and memory. This suggests potential therapeutic applications in treating neurological disorders.
Medicine
Therapeutic Applications:
The compound is explored for its potential role in drug development, particularly as a candidate for new medications targeting diseases influenced by cholinergic dysfunctions or microbial infections .
Industrial Applications
Specialty Chemicals:
In industry, this compound is utilized in producing specialty chemicals and materials, leveraging its unique properties for various applications .
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table compares 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrate with three structurally related pyrazole derivatives:
Key Observations:
Substituent Effects: The presence of electron-withdrawing groups (e.g., –NO₂ in 351996-53-7) increases acidity and reactivity, whereas methyl groups (3,5-dimethyl in the target compound) offer steric hindrance and stabilize the pyrazole ring .
Hydration : The hydrate form of the target compound distinguishes it from anhydrous analogues, improving solubility in polar solvents.
Functional and Application Differences
- Coordination Chemistry: Pyrazole-carboxylic acids are widely used as ligands in metal-organic frameworks (MOFs). The propanoic acid chain in the target compound may offer stronger chelation compared to acetic acid analogues.
Commercial Availability and Suppliers
- Target Compound: Limited availability (currently listed as out of stock), with suppliers in China, the U.S., India, and Germany .
- Analogues : Compounds like (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (16034-49-4) and 4-chloro derivatives are more readily available, with three suppliers each .
Biological Activity
2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid hydrate, a derivative of pyrazole, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, synthesis, and relevant case studies.
- Molecular Formula : C8H14N2O3
- Molecular Weight : 186.21 g/mol
- CAS Number : 1260879-99-9
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds containing the pyrazole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that certain pyrazole derivatives could inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. For example, compounds similar to 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid were found to reduce inflammation comparable to established anti-inflammatory drugs .
3. Anticancer Potential
There is growing interest in the anticancer potential of pyrazole derivatives. Research has indicated that some compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models . The specific mechanisms often involve modulation of cell signaling pathways related to cell proliferation and survival.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with propanoic acid derivatives under controlled conditions . The structural features of pyrazoles significantly influence their biological activity. For instance:
| Structural Feature | Effect on Activity |
|---|---|
| Substituents at positions 3 and 5 | Influence reactivity and binding affinity to biological targets |
| Presence of hydrophilic groups | Enhances solubility and bioavailability |
| Molecular weight | Affects pharmacokinetics and distribution |
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of pyrazole derivatives and tested their antimicrobial activities against multiple bacterial strains. Among them, a compound structurally similar to 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid exhibited significant inhibition against Klebsiella pneumoniae with an MIC value comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, a derivative was tested for its ability to inhibit inflammatory mediators in a mouse model of acute inflammation. Results showed a reduction in paw edema comparable to indomethacin treatment, highlighting its potential as an anti-inflammatory agent .
Q & A
Q. What synthetic routes are recommended for preparing 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrate?
A common method involves coupling 3,5-dimethylpyrazole with a propanoic acid derivative via nucleophilic substitution. For example, refluxing in ethanol with a catalyst (e.g., triethylamine) can facilitate ester formation, followed by hydrolysis to yield the free acid. Hydration may occur during crystallization or under controlled humidity. Recrystallization from a DMF/EtOH mixture (1:1) is effective for purification .
Q. How can the structural integrity and purity of this compound be validated?
Use a combination of:
- HPLC with ammonium acetate buffer (pH 6.5) to assess purity .
- FT-IR and NMR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyrazole ring protons at δ 6.0–6.5 ppm) .
- X-ray crystallography for absolute configuration verification, as demonstrated for structurally analogous pyrazole derivatives .
Q. What are the critical stability considerations for this compound during storage?
Store in airtight containers under inert gas (N₂/Ar) to prevent hydration/dehydration equilibrium shifts. Avoid prolonged exposure to light or humidity. Stability assays under accelerated conditions (40°C/75% RH) are recommended to determine shelf life .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Employ quantum chemical calculations (e.g., density functional theory) to model reaction pathways and transition states. ICReDD’s approach integrates computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, temperature) and reduce trial-and-error experimentation . For example, simulating the nucleophilic attack of pyrazole on propanoic acid derivatives can predict regioselectivity and yield .
Q. What strategies address low yields in pyrazole-propanoic acid coupling reactions?
- Design of Experiments (DoE): Use factorial design to test variables (e.g., molar ratios, solvent polarity, catalysts). For instance, a central composite design can optimize reflux time and temperature .
- Alternative coupling reagents: Explore carbodiimides (e.g., EDC/HOBt) for activating the carboxylic acid, improving coupling efficiency .
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?
- Dynamic NMR studies: Probe rotational barriers of the pyrazole ring or hydrate formation kinetics.
- Comparative crystallography: Cross-reference with X-ray structures of analogs (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide) to identify conformational isomers .
- DFT-simulated spectra: Compare computed vs. experimental data to assign ambiguous peaks .
Q. What mechanistic insights explain the hydrate form’s stability?
The hydrate likely stabilizes via hydrogen bonding between the carboxylic acid and water molecules. Computational studies (e.g., molecular dynamics simulations) can map hydrogen-bond networks, while thermogravimetric analysis (TGA) quantifies water loss kinetics. Crystallographic data for hydrate analogs support this intermolecular interaction model .
Q. How does the compound’s reactivity vary in different solvents?
Solvent polarity and coordination ability significantly affect tautomerism of the pyrazole ring and acid dissociation. Use UV-Vis titration in aprotic (e.g., DMSO) vs. protic (e.g., MeOH) solvents to measure pKa shifts. Kinetic studies in THF/water mixtures can further elucidate solvation effects on reaction rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
